3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid synthesis protocol
3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic Acid
This document provides a comprehensive technical guide for the synthesis of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid, a key intermediate in pharmaceutical and agrochemical research. The protocol herein is designed for researchers, chemists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying rationale to ensure reproducibility, safety, and high-quality outcomes.
Introduction and Significance
3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid (CAS No. 915923-66-9) is an organic compound of significant interest in medicinal chemistry.[1][2] It serves as a crucial building block in the synthesis of complex molecular architectures. Its structural precursor, 3-Amino-4-methylbenzoic acid, is a known starting material for compounds with potential anti-tumor activity, such as cyclopropamitosene derivatives, and has also been investigated for herbicidal properties.[3][4][5] The amide linkage with a cyclopropyl group introduces conformational rigidity and unique metabolic properties, making the title compound a valuable intermediate for developing novel therapeutic agents.
This guide details a robust and efficient synthesis protocol based on the nucleophilic acyl substitution reaction between 3-amino-4-methylbenzoic acid and cyclopropanecarbonyl chloride.
Chemical Reaction Scheme and Mechanism
The synthesis proceeds via the acylation of the amino group of 3-amino-4-methylbenzoic acid with cyclopropanecarbonyl chloride in the presence of a non-nucleophilic base.
Overall Reaction:
Caption: Overall synthesis reaction scheme.
The reaction mechanism is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-amino-4-methylbenzoic acid attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The base, typically triethylamine, neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Key Properties |
| 3-Amino-4-methylbenzoic acid | 2458-12-0 | 151.16 | White to off-white solid.[6] |
| Cyclopropanecarbonyl chloride | 4023-34-1 | 104.54 | Corrosive, moisture-sensitive liquid. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Anhydrous grade, corrosive liquid. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous grade, volatile solvent. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M aqueous solution. |
| Deionized Water | 7732-18-5 | 18.02 | High purity. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying agent. |
Equipment
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Three-neck round-bottom flask with magnetic stirrer
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Dropping funnel and condenser
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Inert gas line (Nitrogen or Argon)
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Ice-water bath
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Rotary evaporator
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Separatory funnel
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Glassware for filtration (Büchner funnel, filter flask)
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Analytical balance
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pH meter or pH paper
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Thin-Layer Chromatography (TLC) apparatus
Detailed Synthesis Protocol
This protocol is based on a 10 mmol scale. Adjustments may be necessary for scaling up or down.
Caption: Step-by-step experimental workflow diagram.
Step 1: Reaction Setup
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Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen gas inlet.
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Add 3-amino-4-methylbenzoic acid (1.51 g, 10.0 mmol) to the flask.
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Add 50 mL of anhydrous dichloromethane (DCM).
-
Stir the suspension and add triethylamine (2.1 mL, 15.0 mmol, 1.5 eq.). The addition of the base is crucial to neutralize the HCl generated during the reaction, which would otherwise form a non-nucleophilic ammonium salt with the starting material.
Step 2: Acylation Reaction
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Dissolve cyclopropanecarbonyl chloride (1.10 g, 10.5 mmol, 1.05 eq.) in 10 mL of anhydrous DCM and add it to the dropping funnel.
-
Add the cyclopropanecarbonyl chloride solution dropwise to the stirred suspension over 30 minutes. A slow, controlled addition is critical to manage the exothermic nature of the acylation and prevent potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 4-6 hours.
Step 3: Reaction Monitoring
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Monitor the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a mixture such as 50:50 ethyl acetate/hexanes with 1% acetic acid. The disappearance of the starting amine spot indicates the reaction is complete.
Step 4: Workup and Product Isolation
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 20 mL of deionized water.
-
Shake the funnel and separate the layers.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of 2-3. This step protonates the carboxylate group, rendering the product insoluble in the aqueous phase and facilitating its precipitation or extraction.
-
The product may precipitate as a solid at this stage. If so, it can be collected by vacuum filtration.
-
Alternatively, extract the acidified aqueous phase with DCM (3 x 30 mL).
-
Combine all organic layers.
Step 5: Purification
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
For further purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain a high-purity crystalline product.
-
Dry the purified crystals under vacuum. The expected yield for this type of reaction is typically high, often in the range of 80-95%.[7]
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
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Mass Spectrometry (MS): To verify the molecular weight (219.24 g/mol ).[1][8]
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Infrared (IR) Spectroscopy: To identify key functional groups (N-H stretch, C=O stretches for amide and carboxylic acid, O-H stretch).
-
Melting Point Analysis: To assess purity.
Safety and Handling Precautions
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Conduct the synthesis in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Cyclopropanecarbonyl chloride is corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable liquid.
Consult the Safety Data Sheets (SDS) for all reagents before beginning the procedure.
References
-
Chemchart. (n.d.). 3-[(cyclopropylcarbonyl)amino]-4-methylbenzoic acid (915923-66-9). Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Kim, J. H., et al. (2005). United States Patent No. US 6,943,170 B2. Google Patents.
-
Mondstar. (n.d.). 3-Amino-4-methylbenzoic Acid (CAS 2458-12-0): Applications in Organic Synthesis. Retrieved from [Link]
-
LookChem. (n.d.). Cas 2458-12-0, 3-Amino-4-methylbenzoic acid. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 915923-66-9|3-(Cyclopropanecarboxamido)-4-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. 3-Amino-4-methylbenzoic acid | 2458-12-0 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. lookchem.com [lookchem.com]
- 6. CAS 2458-12-0: 3-Amino-4-methylbenzoic acid | CymitQuimica [cymitquimica.com]
- 7. Buy 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid | 915923-57-8 [smolecule.com]
- 8. 3-[(cyclopropylcarbonyl)amino]-4-methylbenzoic acid (915923-66-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
![Chemical Structure of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](https://i.imgur.com/gJvB3qf.png)
